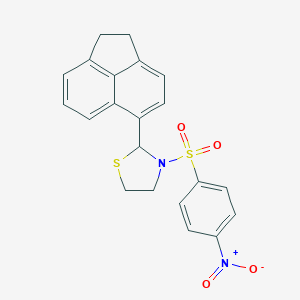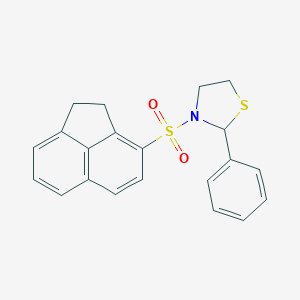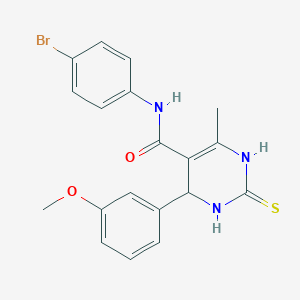
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with nitrogen atoms at positions 1 and 3), with various substituents including a bromophenyl group, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromophenyl and methoxyphenyl groups would likely make the compound relatively non-polar, and therefore soluble in non-polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of various pyrimidine derivatives, including compounds similar in structure to N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. These syntheses often involve complex chemical reactions and are important for the development of novel compounds with potential applications in various fields (Begum & Vasundhara, 2009).
Crystal Structure Analysis : Crystal structure analysis of similar compounds has been conducted, providing insights into their molecular configurations and potential chemical properties (Begum & Vasundhara, 2009).
Potential Biological and Medicinal Applications
Anti-Inflammatory and Analgesic Agents : Novel compounds with structural similarities have been synthesized and found to possess anti-inflammatory and analgesic properties. These findings suggest potential applications in the development of new drugs for pain relief and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Some pyrimidine derivatives exhibit significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Akbari et al., 2008).
Antiviral Activity : Certain pyrimidine compounds have been shown to have antiviral properties, indicating their potential use in treating viral infections (Hocková et al., 2003).
Antitumor Activity : Research into pyrimidine derivatives has revealed potent antitumor activities, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Antihypertensive Activity : Pyrimidine compounds have been studied for their antihypertensive effects, indicating a potential role in the treatment of hypertension (Rana et al., 2004).
Chemical Properties and Reactions
Chemical Reactions of Pyrimidine Compounds : Various reactions of pyrimidine derivatives, including 2-thioxo-tetrahydropyrimidines, have been explored to understand their chemical properties and potential applications (Kappe & Roschger, 1989).
Novel Synthesis Methods : Innovative methods for synthesizing pyrimidine derivatives, such as microwave-assisted synthesis, have been investigated, offering more efficient and environmentally friendly approaches (Youssef & Amin, 2012).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-8-6-13(20)7-9-14)17(23-19(26)21-11)12-4-3-5-15(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIVTIRXGUQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B409500.png)
![Ethyl 2-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B409503.png)
![2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B409504.png)
![Ethyl 2-(2-(N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409505.png)
![Ethyl 2-[[2-[(3-chlorobenzoyl)-cyclohexylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409506.png)
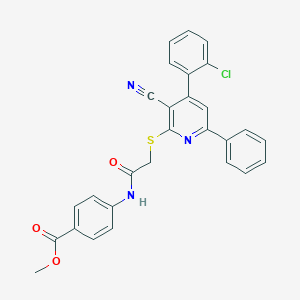
![2-{[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B409510.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
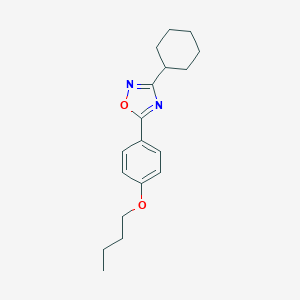
![5-(4-Heptyloxy-phenyl)-3-propyl-[1,2,4]oxadiazole](/img/structure/B409515.png)

